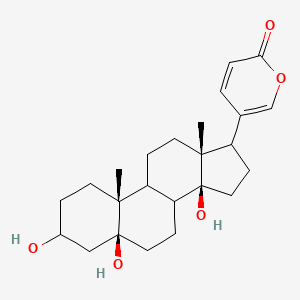![molecular formula C18H24N2O3 B14797919 propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)
propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a unique structure combining an indene moiety with a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate involves its interaction with molecular targets in biological systems. The indene and piperazine moieties may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indene derivatives and piperazine-based molecules. Examples are:
- Indole derivatives
- Imidazole-containing compounds
- Other piperazine derivatives
Uniqueness
What sets propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetate apart is its combination of the indene and piperazine structures, which may confer unique biological and chemical properties. This dual functionality can be advantageous in designing compounds with specific desired effects.
Eigenschaften
Molekularformel |
C18H24N2O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
propyl 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H24N2O3/c1-2-9-23-17(21)12-16-18(22)19-7-8-20(16)15-10-13-5-3-4-6-14(13)11-15/h3-6,15-16H,2,7-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
OKYJIHBVLIQLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)



